1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine
Description
1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine is a Boc-protected piperazine derivative featuring a tert-butyloxycarbonyl (Boc) group at the 1-position and a 4-pyridinylmethyl-carboxylic acid substituent at the 4-position of the piperazine ring. The Boc group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes .
Structurally analogous Boc-piperazines are widely used as intermediates in pharmaceuticals, agrochemicals, and dyes due to their modular synthesis and tunable physicochemical properties . The carboxylic acid group in this compound may improve aqueous solubility compared to non-polar derivatives, while the pyridine ring could enhance binding affinity to biological targets .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-pyridin-4-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-10-8-18(9-11-19)13(14(20)21)12-4-6-17-7-5-12/h4-7,13H,8-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCDPOMEHCNKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154171 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-4-pyridinyl-1-piperazineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-54-4 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-4-pyridinyl-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-4-pyridinyl-1-piperazineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Carboxy-Pyridine Intermediate: The carboxy-pyridine intermediate is synthesized by reacting 4-pyridinecarboxaldehyde with a suitable reagent to introduce the carboxylic acid group.
Coupling Reaction: The protected piperazine and the carboxy-pyridine intermediate are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of piperazine are protected with Boc groups using automated reactors.
Intermediate Synthesis: The carboxy-pyridine intermediate is synthesized in bulk using optimized reaction conditions to ensure high yield and purity.
Coupling and Purification: The coupling reaction is carried out in large reactors, followed by purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine. Common reagents include:
-
Trifluoroacetic acid (TFA) : Achieves deprotection in dichloromethane (DCM) at 0–25°C within 1–2 hours .
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HCl in dioxane : Provides quantitative conversion to the hydrochloride salt .
Example Reaction:
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical transformations:
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Amide Coupling : Using EDCl/HOBt or HATU with amines (e.g., primary/secondary amines).
-
Esterification : Steglich esterification with DCC/DMAP in DCM.
Key Applications:
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Prodrug synthesis via ester formation with PEGylated alcohols.
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Peptide-like conjugates for targeted drug delivery.
Piperazine Ring Modifications
The piperazine nitrogen participates in:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/KCO to form quaternary ammonium salts .
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Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives.
Notable Example:
Introduction of pyrimidine groups via SNAr reactions for kinase inhibitor synthesis .
Reaction Conditions and Reagents
CDK4/6 Inhibitor Intermediates
In palbociclib synthesis:
Outcome :
High-purity intermediates with >99% HPLC purity after crystallization .
Comparative Reactivity with Analogues
| Structural Feature | Reactivity Trend | Example |
|---|---|---|
| Boc-protected piperazine | Faster deprotection vs. acetylated derivatives | TFA deprotection in 2 h vs. 6 h for acetyl |
| Pyridine vs. Piperidine rings | Higher electrophilicity in pyridine derivatives | 10× faster amide coupling |
| Carboxylic acid vs. Ester | Esterification preferred in polar aprotic solvents | 78% yield for methyl ester vs. 65% for ethyl |
Industrial-Scale Optimization
Scientific Research Applications
1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine, a compound featuring a piperazine core with a carboxy-pyridine substituent, has garnered attention in various scientific research applications. This article delves into its applications across medicinal chemistry, drug development, and materials science, supported by data tables and case studies.
Structural Features
- Boc Group : The tert-butyloxycarbonyl (Boc) group is a protective group commonly used in organic synthesis.
- Piperazine Ring : A six-membered ring that is prevalent in pharmaceuticals due to its ability to interact with biological targets.
- Carboxy-Pyridine Moiety : The presence of the carboxylic acid and pyridine enhances solubility and potential interactions with biological systems.
Drug Development
This compound has been explored for its potential as a pharmacophore in the development of new drugs. Its structural characteristics allow it to serve as a lead compound for various therapeutic areas, particularly in:
- Antidepressants : Studies have indicated that modifications of piperazine derivatives can yield compounds with significant serotonin receptor activity, suggesting potential antidepressant properties .
- Anticancer Agents : Research has shown that piperazine derivatives can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology .
Targeting Biological Mechanisms
The compound's ability to interact with neurotransmitter systems positions it as a valuable tool in neuropharmacology. For instance:
- Serotonin Receptors : The carboxy-pyridine moiety may enhance binding affinity to serotonin receptors, which are crucial targets for treating mood disorders .
- Dopamine Receptors : Modifications of similar piperazine structures have demonstrated dopamine receptor antagonism, indicating potential applications in treating schizophrenia .
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for creating functional materials. Its reactivity allows for:
- Synthesis of Biodegradable Polymers : The carboxylic acid functionality can facilitate the formation of biodegradable polymer networks, which are increasingly important in sustainable materials science .
Surface Modification
The compound's ability to form self-assembled monolayers (SAMs) on surfaces has implications in:
- Sensor Technology : SAMs formed from this compound can enhance the sensitivity and selectivity of biosensors by providing specific binding sites for analytes .
Case Study 1: Antidepressant Activity
A recent study investigated the antidepressant-like effects of piperazine derivatives, including compounds similar to this compound. Results showed significant reductions in behavioral despair models, indicating potential efficacy in treating depression .
Case Study 2: Anticancer Properties
In vitro studies on piperazine derivatives demonstrated cytotoxic effects against various cancer cell lines. Compounds structurally related to this compound exhibited IC50 values in the low micromolar range, warranting further exploration as anticancer agents .
Mechanism of Action
The mechanism of action of 1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The Boc group provides stability and protection during synthetic processes, while the carboxy-pyridine moiety allows for interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of 1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine with structurally related Boc-protected piperazines highlights key differences in substituent effects, reactivity, and applications:
Table 1: Comparative Analysis of Boc-Protected Piperazine Derivatives
*Hypothetical formula based on structural analogy.
†Calculated based on analogous compounds.
Key Differences and Insights
Substituent Polarity and Solubility :
- The carboxy-pyridinyl-methyl group confers higher polarity and aqueous solubility compared to nitro (e.g., 1-Boc-4-(4-nitrophenyl)piperazine) or alkyl (e.g., 1-Boc-4-(piperidin-4-yl)piperazine) derivatives. This property is critical for bioavailability in drug candidates .
- In contrast, nitro- and formyl-substituted derivatives are typically lipophilic, favoring organic-phase reactions .
Reactivity and Synthetic Utility: The carboxylic acid group enables conjugation via amide or ester linkages, while the pyridine nitrogen can participate in coordination chemistry or hydrogen bonding . 4-Aminophenyl derivatives (e.g., 1-Boc-4-(4-aminophenyl)piperazine) are precursors for urea/thiourea formation in kinase inhibitor synthesis .
Pharmacological Relevance :
- Piperazine moieties with aromatic substituents (e.g., pyridine, phenyl) are common in antitumor agents (e.g., PARP inhibitors) due to their ability to mimic natural substrates .
- Piperidine-substituted derivatives (e.g., 1-Boc-4-(piperidin-4-yl)piperazine) are prevalent in kinase inhibitors like imatinib, leveraging their planar geometry for ATP-binding pocket interactions .
Safety and Handling: Boc-protected nitro- and aminophenyl derivatives are classified as harmful upon inhalation or skin contact, requiring stringent safety protocols .
Biological Activity
1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. Its molecular formula is C15H20N4O3, and it features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxy-pyridin-4-yl-methyl moiety. This structural complexity allows it to interact with various biological targets, making it significant in medicinal chemistry and pharmacological research.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for precise control over the functional groups present. The synthetic route often includes:
- Formation of the piperazine core : Starting from readily available piperazine derivatives.
- Introduction of the Boc protecting group : This step enhances the compound's stability and solubility.
- Attachment of the carboxy-pyridin-4-yl-methyl moiety : This functional group is crucial for biological activity.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in relation to its interactions with various receptors and enzymes.
Key Biological Activities:
- Antimicrobial Properties : Related piperazine derivatives have shown significant antimicrobial activity, suggesting potential applications in treating infections.
- Antidepressant Effects : Some studies have indicated that compounds with similar structures may possess antidepressant properties, potentially through modulation of neurotransmitter systems.
- Inhibition of Protein Interactions : The compound has been explored for its ability to inhibit specific protein-protein interactions, which is critical in cancer biology.
Binding Affinity Studies
Studies focusing on the binding affinity of this compound to various receptors have revealed its potential as a pharmacological agent. For example, its interaction with G-protein coupled receptors (GPCRs) has been investigated, highlighting its role in modulating cellular signaling pathways.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally related compounds is provided below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(Pyridin-4-ylmethyl)piperazine | Piperazine ring with pyridine substitution | Antidepressant properties | Basic structure without additional functional groups |
| tert-butyl 4-(6-aminopyridin-3-yl)piperazine | Piperazine ring with amino and tert-butyl groups | Antimicrobial activity | Contains an amino group enhancing reactivity |
| 2-chloro-N-[1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-yl]pyridine | Complex heterocyclic structure | Pain modulation | Incorporates chlorine and pyrimidine moieties |
The unique combination of a carboxylic acid group and a tert-butoxycarbonyl protecting group in this compound may enhance its pharmacokinetic properties compared to simpler analogs.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial effects of various piperazine derivatives, this compound demonstrated significant inhibition against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Antidepressant Properties
Research exploring the antidepressant-like effects of piperazine derivatives found that modifications to the piperazine core could enhance serotonin receptor affinity, suggesting that this compound may also exhibit similar properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine?
- Methodological Answer : The compound is typically synthesized via coupling reactions between a Boc-protected piperazine derivative and a pyridinyl-methyl-carboxylic acid. A common approach involves activating the carboxylic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to form an active ester intermediate. For example, describes analogous syntheses of 1-aroyl-piperazines using benzoic acids and dehydrating agents . The Boc group is retained during the reaction to protect the piperazine nitrogen. Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
- Methodological Answer :
- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm. Pyridine protons resonate as doublets in the aromatic region (7.0–8.5 ppm), while piperazine protons show split signals at ~2.5–3.5 ppm. Rotameric forms due to restricted piperazine ring rotation may cause peak splitting .
- ¹³C NMR : The Boc carbonyl appears at ~155 ppm; the pyridine carbons range from 120–150 ppm.
- IR : Stretching vibrations for the Boc carbonyl (∼1680 cm⁻¹) and carboxylic acid (∼1700 cm⁻¹, if deprotected) are key.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks. High-resolution MS confirms molecular formula.
Q. What are common applications of this compound in medicinal chemistry research?
- Methodological Answer : The Boc-protected piperazine scaffold serves as a versatile intermediate for drug discovery. For example:
- Targeted PROTACs : The carboxylic acid group allows conjugation to E3 ligase ligands for protein degradation studies.
- Receptor Antagonists : Piperazine derivatives are explored for GPCR modulation (e.g., dopamine, serotonin receptors) .
- Metal Coordination : The pyridine nitrogen can act as a ligand in catalytic metal complexes.
Advanced Research Questions
Q. How can discrepancies in NMR data (e.g., unexpected splitting or integration) be resolved?
- Methodological Answer :
- Rotameric Equilibria : Piperazine rings often exhibit restricted rotation, leading to split signals. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce peaks into singlets, confirming dynamic exchange .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target compound signals from byproducts. LC-MS with a C18 column (gradient: 5–95% MeCN/H₂O + 0.1% formic acid) aids in identifying contaminants.
Q. What strategies optimize coupling reactions involving the pyridinyl-methyl-carboxylic acid moiety?
- Methodological Answer :
- Activation Efficiency : Replace EDC/HOAt with HATU for higher coupling yields in sterically hindered systems.
- Solvent Selection : Use DMF or DCM for solubility; avoid THF due to poor carboxylic acid activation.
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) or in situ IR for carbonyl intermediate formation.
Q. How can X-ray crystallography confirm the compound’s structure and supramolecular interactions?
- Methodological Answer :
- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., hexane/EtOAc).
- Data Collection : Use a synchrotron source for high-resolution data. SHELX programs (e.g., SHELXL) refine structures, focusing on hydrogen-bonding patterns (e.g., pyridine N–H⋯O interactions) and Boc group geometry .
- Disorder Handling : For disordered Boc groups, apply split-atom models with occupancy refinement .
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation : Incubate the compound in buffers (pH 1–12) at 40°C for 48 hours. Monitor Boc deprotection (via loss of ~155 ppm ¹³C NMR signal) and carboxylic acid oxidation (HPLC-MS).
- Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, highlights storage at 2–8°C to prevent hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
